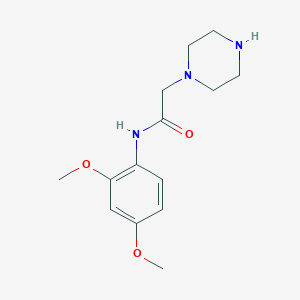

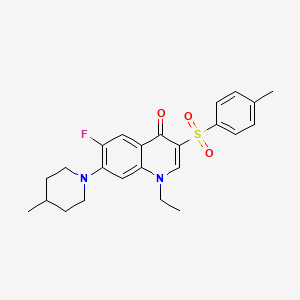

![molecular formula C18H14N2O2S2 B2523371 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1421505-72-7](/img/structure/B2523371.png)

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide" is a complex organic molecule that appears to be related to the family of compounds that include furan and thiazole rings. These types of compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss related compounds that share some structural similarities, such as the presence of furan and thiazole moieties, which are important in the context of chemical synthesis and reactivity.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride followed by conversion to the corresponding thioamide and subsequent oxidation leads to the formation of 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole . Another related compound, N-(1-Naphthyl)furan-2-carboxamide, is synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole . These methods highlight the importance of acylation, thionation, and oxidation in constructing the furan and thiazole components of these molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the compound 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N'-(2-methoxyphenyl) imino thiazolidin-4-one was fully characterized by FT-IR, 1H, and 13C NMR spectroscopy . Additionally, its crystal structure was determined using X-ray powder diffraction, revealing a triclinic space group and specific cell parameters . These techniques are crucial for confirming the molecular structure and understanding the spatial arrangement of atoms within the compound.

Chemical Reactions Analysis

The reactivity of these compounds is demonstrated through their ability to undergo electrophilic substitution reactions. For instance, the synthesized 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole was subjected to reactions such as bromination, nitration, hydroxymethylation, formylation, and acylation, with the substituent entering exclusively into the 5-position of the furan ring . Similarly, 2-(furan-2-yl)benzo[e][1,3]benzothiazole underwent nitration, bromination, formylation, and acylation . These reactions are indicative of the reactive sites on the molecules and are important for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structures and the types of reactions they undergo. The presence of furan and thiazole rings suggests that these compounds may exhibit aromaticity, which can influence their stability and reactivity. The solid-state structure, as determined by X-ray diffraction, provides insight into the intermolecular interactions that can affect the compound's melting point, solubility, and crystallinity . Theoretical analyses using density functional theory (DFT) can further predict properties such as electronic distribution, reactivity, and intermolecular forces .

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis and reactivity of related heterocyclic compounds have been extensively studied, demonstrating the versatility of these frameworks in organic synthesis. For instance, Aleksandrov and El’chaninov (2017) reported on the synthesis and electrophilic substitution reactions of benzo[e][1,3]benzothiazole derivatives, highlighting methods to introduce functional groups into heterocyclic scaffolds, which could be analogous to the synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide (Aleksandrov & El’chaninov, 2017). Such methodologies could be adapted for synthesizing and modifying the compound of interest, suggesting a broad utility in chemical synthesis.

Biological Activities

Research on similar benzothiazole derivatives indicates potential biological activities, including antimicrobial and anticancer properties. For example, Popiołek, Biernasiuk, and Malm (2016) explored the antimicrobial activity of furan/thiophene-1,3-benzothiazin-4-one hybrids, demonstrating significant efficacy against various bacteria and yeasts (Popiołek, Biernasiuk, & Malm, 2016). Zhang et al. (2017) investigated a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, showcasing moderate to excellent potency against cancer cell lines (Zhang et al., 2017). These studies imply that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide may also possess promising biological activities worthy of further investigation.

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c21-18(17-19-15-5-1-2-6-16(15)24-17)20(10-13-7-8-22-12-13)11-14-4-3-9-23-14/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJQNHCEGCBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

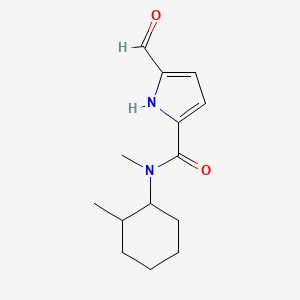

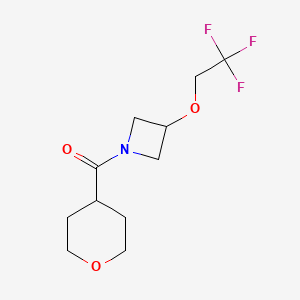

![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)

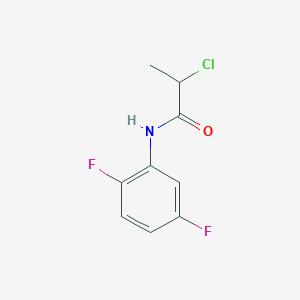

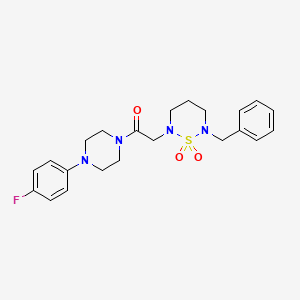

![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)

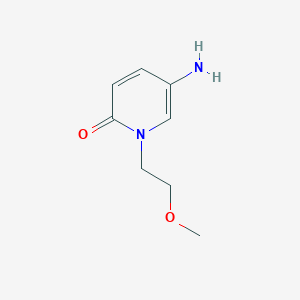

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2523302.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)

![2-Butylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2523308.png)